molecular formula C8H13N5O B1418875 3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine CAS No. 921225-15-2

3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine

Cat. No. B1418875
CAS RN: 921225-15-2
M. Wt: 195.22 g/mol
InChI Key: PROBRELCROBMEG-UHFFFAOYSA-N
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Description

The compound “3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The presence of these rings suggests that this compound may have applications in medicinal chemistry or drug design .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and 1,2,4-triazole rings in separate steps, followed by their connection via an ethyl linker . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrrolidine ring and a 1,2,4-triazole ring connected by an ethyl linker. The “2-oxo” groups indicate the presence of carbonyl groups (C=O) on the second carbon of the pyrrolidine ring and the ethyl linker .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and 1,2,4-triazole rings, as well as the carbonyl groups. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the carbonyl groups could be involved in various reactions such as reductions or nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen-containing rings could contribute to its polarity, potentially making it more soluble in polar solvents. The carbonyl groups could also influence its reactivity .

Scientific Research Applications

Adsorption of Rare Earth Metal Ions

This compound has been utilized in the synthesis of adsorbents from natural sodium alginate polymers for the adsorption of rare earth metal ions . The adsorption capacities for elements like La, Gd, Y, and Sc were significantly enhanced when the compound was incorporated into the gel, indicating its potential for efficient rare earth element recovery from industrial effluents.

Wastewater Treatment

In the context of wastewater remediation, the synthesized gels containing this compound have shown promise in the tertiary stage of effluent treatment . This stage is crucial for refining effluent quality to meet stringent aquatic standards, and the compound’s involvement could lead to more effective removal of contaminants.

Selectivity Towards Heavy Metals

The introduction of 3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine into the adsorbent gels has been noted to reduce the gel’s selectivity towards heavy metals such as Cu, Pb, Cd, and Cr . This could be advantageous in applications where selective adsorption of specific ions is required.

Spectroscopic Analysis

Spectroscopic analyses have highlighted the critical involvement of functional groups present in the compound during the adsorption process . This suggests that the compound could be used in spectroscopic methods to study adsorption mechanisms and kinetics.

Kinetic Modeling

The adsorption kinetics of rare earth ions onto gels containing this compound fit the R–P model, suggesting uniform or non-uniform monolayer surface adsorption . This finding is significant for the design and development of new adsorbents with predictable adsorption behaviors.

Thermodynamic Evaluations

Thermodynamic evaluations of various gels against REE 3+ ions at 298.15 K have been conducted, with the compound playing a role in the efficiency of ion recovery . This application is crucial for the optimization of adsorption processes in terms of temperature and energy requirements.

Clean Energy Technologies

The compound’s role in the adsorption of rare earth elements, which are essential in clean energy technologies, underscores its importance in the production of materials for advanced electronic apparatuses . This includes applications in photovoltaic panels and wind energy converters.

Green Synthesis Approaches

While not directly related to 3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine , research on similar compounds has been geared towards green synthesis methods . This indicates a potential research direction for the compound in developing environmentally friendly synthesis protocols.

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by compounds containing pyrrolidine and 1,2,4-triazole rings. Future research could explore its potential uses in medicinal chemistry or drug design .

properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-8-10-6(11-12-8)5-7(14)13-3-1-2-4-13/h1-5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROBRELCROBMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672458
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine

CAS RN

921225-15-2
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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